2-Furoylacetonitrile
Overview
Description
2-Furoylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
2-Furoylacetonitrile plays a crucial role in the synthesis of various furan derivatives, which are essential in heterocyclic chemistry. Research indicates that the reaction environment, such as the choice of solvent, significantly influences the formation of this compound. For instance, in dimethylsulfoxide, only this compound is formed, whereas in formamide, a mixture of this compound and 5-methyl-2-furonitrile is produced (Novitskii, Gresl, & Yur'ev, 1968). Additionally, alkylation of this compound with alkyl halides is a convenient method for synthesizing mono- and di-α-substituted 2-furylacetic acids, which are valuable in medicinal chemistry and material science (Novitskii, Gresl, Lyubinskaya, & Pershina, 1969).
Electrochemical Applications
This compound is also significant in electrochemical studies, particularly in the methoxylation of furan series amines. Research demonstrates that contrary to prior beliefs, methoxylation occurs without prior acylation of the amines, yielding significant yields of the corresponding 2,5-dimethoxy-2,5-dihydrofurfurylamines. This finding opens new pathways in the synthesis of electrochemically active materials for various applications (Novitskii, Sadovaya, & Yur'ev, 1968).
Analytical Chemistry
In the realm of analytical chemistry, this compound derivatives have been utilized in novel derivatization methods for characterizing complex mixtures. A study has shown that 2-furoyl chloride, a derivative of this compound, can be used as a derivatization reagent for the HPLC-UV analysis of ethoxylated alcohols and their sulfates. This method significantly improves the characterization of these complex mixtures, highlighting the versatility of this compound and its derivatives in analytical applications (Bachus & Stan, 2003).
Heterocyclic Chemistry
This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used in the synthesis of 2-(1-phosphorylalkyl)- and 2-(1-alkenyl)furans, showcasing its utility in creating compounds with potential applications in pharmaceuticals and materials science (Tsuge, Kanemasa, & Suga, 1988).
Safety and Hazards
2-Furoylacetonitrile is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSHBXVTAHWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185759 | |
Record name | 2-Furoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31909-58-7 | |
Record name | 2-Furoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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